molecular formula C13H13ClN2O B1493266 2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine CAS No. 2098133-28-7

2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Cat. No. B1493266
CAS RN: 2098133-28-7
M. Wt: 248.71 g/mol
InChI Key: SEAHWFJQXFRCGS-UHFFFAOYSA-N
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Description

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring). Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .


Synthesis Analysis

The synthesis of oxazines often involves the reaction of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP. It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically, and is shown to exist in solution entirely as the 4 H -isomer .


Chemical Reactions Analysis

When linking appropriate conjugated molecules to carbon electrodes, the de/rehydrogenation of 1,4-oxazine linkers efficiently switches single-molecule junctions between a low-conducting and a high-conducting state .


Physical And Chemical Properties Analysis

Oxazines are less stable and highly reactive towards addition and polymerisation . Oxazine dyes exhibit solvatochromism .

Scientific Research Applications

Anticancer Activity

  • The synthesis of phenyl substituted pyrazolo[1,5-a][1,3,5]triazines, which share structural similarities with the queried compound, demonstrates significant anticancer activity against a variety of cancer cell lines. These compounds' electron structures are influenced by phenyl substituents, enhancing their ability to interact with protein molecules via π-stacking mechanisms, potentially increasing their biological efficacy against cancer cells (Velihina et al., 2021).

Antimicrobial Activity

  • Novel derivatives synthesized from chloromethyl pyrazolo[5,1-c][1,2,4]triazines have been evaluated for their antimicrobial properties, showing significant antibacterial and antifungal activities. This highlights the compound's potential as a precursor in creating effective antimicrobial agents (Kushwaha & Sharma, 2022).

Synthesis and Mechanism Studies

  • The chemical reactivity of the core structure, involving chloromethyl groups in pyrazolo[5,1-c][1,2,4]triazine derivatives, has been explored through reactions with thiourea, demonstrating complex mechanisms such as ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure). This provides insights into the synthetic versatility and potential pharmacophore modifications of this compound class (Ledenyova et al., 2018).

Pharmacological Potential

  • The exploration of pyrazolo[1,5-a][1,3,5]triazines for pharmacological applications, including their potential as CGRP receptor antagonists, indicates the compound class's relevance in drug discovery. Such studies underscore the importance of chloromethyl and phenyl substitutions in modulating biological activity, providing a foundation for further investigation into therapeutic applications (Lim et al., 2014).

Future Directions

Oxazines have been explored extensively over the past decades as a central research target in molecular electronics . Future research may focus on the design of single-molecule switches relying on the anchoring groups rather than on the specific molecular backbones .

properties

IUPAC Name

2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-7-11-6-12-9-17-13(8-16(12)15-11)10-4-2-1-3-5-10/h1-6,13H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAHWFJQXFRCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC(=NN21)CCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 2
2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 3
Reactant of Route 3
2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 4
2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 5
2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 6
2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

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